molecular formula C18H13ClN2O3 B12360665 4-[5-(3-Chloroanilino)pyridin-3-yl]-2-hydroxybenzoic acid

4-[5-(3-Chloroanilino)pyridin-3-yl]-2-hydroxybenzoic acid

Cat. No.: B12360665
M. Wt: 340.8 g/mol
InChI Key: KITCGABOPRSTRW-UHFFFAOYSA-N
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Description

4-[5-(3-Chloroanilino)pyridin-3-yl]-2-hydroxybenzoic acid is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-Chloroanilino)pyridin-3-yl]-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Chloroanilino Group: The chloroanilino group is introduced via a nucleophilic substitution reaction, where a chlorine atom is substituted with an aniline derivative.

    Coupling with Hydroxybenzoic Acid: The final step involves coupling the synthesized pyridine derivative with 2-hydroxybenzoic acid under specific reaction conditions, such as the use of coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-[5-(3-Chloroanilino)pyridin-3-yl]-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro or carbonyl groups present in the compound to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[5-(3-Chloroanilino)pyridin-3-yl]-2-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[5-(3-Chloroanilino)pyridin-3-yl]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole
  • 4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid
  • 4-(5-(2-carboxy-1-formyl-ethylcarbamoyl)-pyridin-3-yl)-benzoic acid

Uniqueness

4-[5-(3-Chloroanilino)pyridin-3-yl]-2-hydroxybenzoic acid is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H13ClN2O3

Molecular Weight

340.8 g/mol

IUPAC Name

4-[5-(3-chloroanilino)pyridin-3-yl]-2-hydroxybenzoic acid

InChI

InChI=1S/C18H13ClN2O3/c19-13-2-1-3-14(8-13)21-15-6-12(9-20-10-15)11-4-5-16(18(23)24)17(22)7-11/h1-10,21-22H,(H,23,24)

InChI Key

KITCGABOPRSTRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=CN=CC(=C2)C3=CC(=C(C=C3)C(=O)O)O

Origin of Product

United States

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